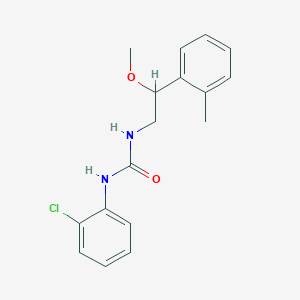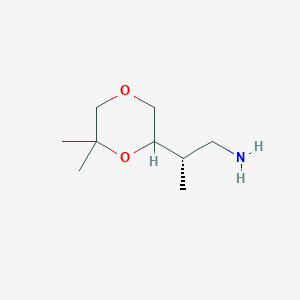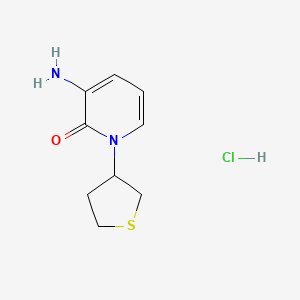
Ethyl (1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)carbamate is a type of carbamate compound . Carbamates are useful protecting groups for amines and can be installed and removed under relatively mild conditions .
Synthesis Analysis
The synthesis of carbamates involves several chemical mechanisms. One common method is the reaction of amines with carbon dioxide and halides in the presence of cesium carbonate and TBAI . Another method involves the use of Si(OMe)4 as a nonmetallic regenerable reagent and DBU as a CO2 capture agent and catalyst .Chemical Reactions Analysis
Ethyl carbamate can form during the fermentation and storage of foods and beverages that naturally contain nitrogen-rich compounds such as urea, citrulline, and cyanate . The key reaction for EC formation in wine is between urea and ethanol .Mechanism of Action
Target of Action
Carbamates are known to be useful protecting groups for amines . They can be installed and removed under relatively mild conditions .
Mode of Action
Carbamates, including Ethyl (1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)carbamate, interact with their targets by forming a carbamate group . This group is formed from the reaction of ethanol with urea, citrulline, and carbamyl phosphate during fermentation and storage .
Biochemical Pathways
Carbamates are known to be involved in the metabolism of arginine by wine yeasts and lactic acid bacteria .
Pharmacokinetics
It is known that ethyl carbamate is rapidly and almost completely absorbed into the body, mainly through the skin and intestinal epithelial tissues .
Result of Action
It is known that ethyl carbamate is genotoxic and carcinogenic for a number of species such as mice, rats, hamsters, and monkeys .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it has been found in fermented foods and alcoholic beverages . The presence of ethyl carbamate in these products can be influenced by various factors, including the fermentation process, storage conditions, and the presence of precursors .
Advantages and Limitations for Lab Experiments
EPTC is a widely used herbicide that has been extensively studied in laboratory experiments. Its effectiveness in controlling weeds and its selective action make it a valuable tool for researchers studying plant physiology and biochemistry. However, EPTC has some limitations in laboratory experiments. Its toxicity and potential impact on soil microorganisms can make it difficult to use in certain experimental setups.
Future Directions
There are several future directions for research on EPTC. One area of interest is the development of new herbicides based on the structure of EPTC. Researchers are also studying the impact of EPTC on soil microorganisms and the overall health of the soil. In addition, there is ongoing research on the potential use of EPTC in cancer therapy and other medical applications.
Conclusion:
In conclusion, EPTC is a herbicide that has been extensively studied for its effectiveness in controlling weeds and its potential use in cancer therapy. Its mechanism of action involves the inhibition of the enzyme ALDH in plants, which leads to cell death. EPTC has a range of biochemical and physiological effects on plants and soil microorganisms, and it has some advantages and limitations for use in laboratory experiments. There are several future directions for research on EPTC, including the development of new herbicides and the study of its impact on soil health and medical applications.
Synthesis Methods
The synthesis of EPTC involves the reaction of 6-chloro-1,2,3,4-tetrahydroquinoline with phenylsulfonyl isocyanate in the presence of triethylamine and ethyl alcohol. The resulting product is then treated with ethyl chloroformate to obtain EPTC. The synthesis of EPTC is a multi-step process that requires careful handling of the reactants and the use of appropriate solvents and catalysts.
Scientific Research Applications
EPTC has been extensively studied for its herbicidal properties and its impact on the environment. It is widely used in agriculture, and its effectiveness in controlling weeds has been well documented. EPTC has also been studied for its potential use in the treatment of cancer. Recent studies have shown that EPTC can induce apoptosis in cancer cells, which makes it a promising candidate for cancer therapy.
Safety and Hazards
Biochemical Analysis
Biochemical Properties
Carbamates, a group to which this compound belongs, are known to interact with various enzymes and proteins . They can modulate inter- and intramolecular interactions with target enzymes or receptors
Cellular Effects
They can affect cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Carbamates are known to participate in hydrogen bonding through the carboxyl group and the backbone NH . They can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The specific molecular mechanism of Ethyl (1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)carbamate remains to be determined.
Metabolic Pathways
Carbamates are widely utilized in medicinal chemistry and can interact with various enzymes or cofactors
Properties
IUPAC Name |
ethyl N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4S/c1-2-24-18(21)19-15-10-11-17-14(13-15)7-6-12-20(17)25(22,23)16-8-4-3-5-9-16/h3-5,8-11,13H,2,6-7,12H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBHRSCCPVUMJDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=CC2=C(C=C1)N(CCC2)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-(1-Adamantyl)-1,3-thiazol-2-yl]acetonitrile](/img/structure/B2946734.png)
![4-butyl-3-((2-fluorobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B2946737.png)
![N-[4-(1H-benzimidazol-2-yl)phenyl]-4-(4-methylpiperidin-1-yl)sulfonylbenzamide](/img/structure/B2946738.png)
![4-(4-fluorobenzyl)-5-{1-[3-(trifluoromethyl)benzoyl]piperidin-4-yl}-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2946739.png)
![2-((1-(2-(diethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2946740.png)

![2-(4-Chlorophenyl)-3-[(4-methoxyphenyl)sulfanyl]quinoline](/img/structure/B2946744.png)

![3-[4-allyl-5-(2-propynylsulfanyl)-4H-1,2,4-triazol-3-yl]-1-(4-chlorobenzyl)-2(1H)-pyridinone](/img/structure/B2946748.png)
![4-[(Tert-butoxy)carbonyl]-1,1-dioxo-1lambda6-thiomorpholine-2-carboxylic acid](/img/structure/B2946749.png)
![2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2946750.png)


